1-Phenyl-2-isopropylindole
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Overview
Description
1-Phenyl-2-isopropylindole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of an indole core with a phenyl group at the 1-position and an isopropyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-isopropylindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method includes the Bartoli reaction, which uses a Grignard reagent to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-isopropylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives with hydrogenated rings.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-Phenyl-2-isopropylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-isopropylindole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing biological processes such as enzyme inhibition and signal transduction . The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes involved in cellular functions .
Comparison with Similar Compounds
1-Phenyl-1,2-propanedione: A related compound with a similar phenyl group but different functional groups.
Phenylacetone: Another similar compound with a phenyl group and a ketone functional group.
Uniqueness: 1-Phenyl-2-isopropylindole stands out due to its unique combination of the indole core with phenyl and isopropyl groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to exhibit a wide range of activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-phenyl-2-propan-2-ylindole |
InChI |
InChI=1S/C17H17N/c1-13(2)17-12-14-8-6-7-11-16(14)18(17)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI Key |
ZCUJQCKEJXWSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
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